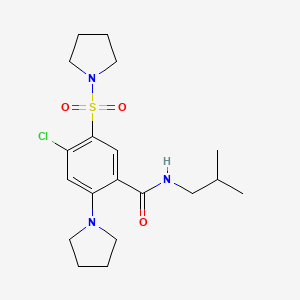
4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Vue d'ensemble
Description
4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been widely studied for its potential use in the field of scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide involves its binding to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of various cellular processes, including calcium signaling and protein folding. By binding to this receptor, 4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide can modulate these processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide can have a range of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain perception in animal models. It has also been shown to have anxiolytic properties, reducing anxiety-like behaviors in animal models. Additionally, it has been found to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for precise targeting of this receptor in cellular and animal models. However, one limitation is that the compound can be difficult to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It may also have potential in the treatment of chronic pain and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Applications De Recherche Scientifique
4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, anxiety, and memory formation.
Propriétés
IUPAC Name |
4-chloro-N-(2-methylpropyl)-2-pyrrolidin-1-yl-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O3S/c1-14(2)13-21-19(24)15-11-18(27(25,26)23-9-5-6-10-23)16(20)12-17(15)22-7-3-4-8-22/h11-12,14H,3-10,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYKOLPYJYJCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1N2CCCC2)Cl)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



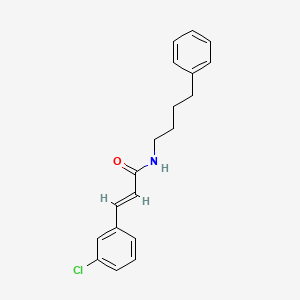
![4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4722001.png)
![N-(1-ethyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4722008.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4722010.png)
![methyl (5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4722020.png)
![N-[2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B4722039.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4722045.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4722051.png)
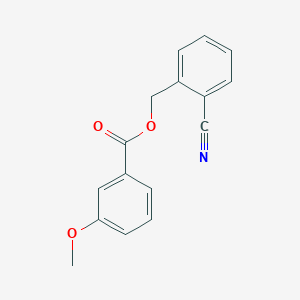
![N-(3-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4722061.png)
![2-ethoxy-4-[(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl cyclopropanecarboxylate](/img/structure/B4722074.png)
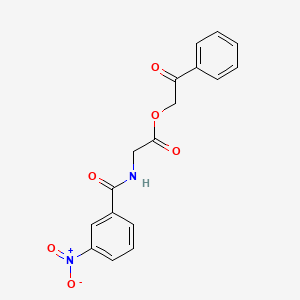
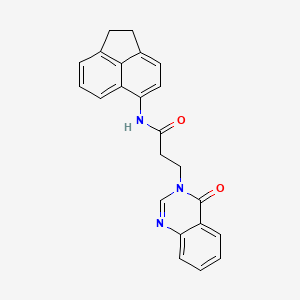
![3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B4722098.png)